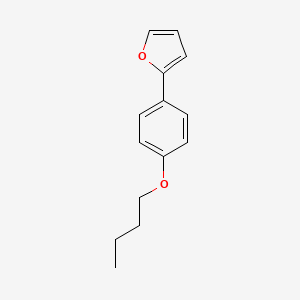

2-(4-Butoxyphenyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

69836-65-3 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-(4-butoxyphenyl)furan |

InChI |

InChI=1S/C14H16O2/c1-2-3-10-15-13-8-6-12(7-9-13)14-5-4-11-16-14/h4-9,11H,2-3,10H2,1H3 |

InChI Key |

FEUAGBGLAIWYDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound 2 4 Butoxyphenyl Furan

Retrosynthetic Analysis of the 2-(4-Butoxyphenyl)furan Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key bond disconnections and functional group interconversions.

For this compound, two primary strategic disconnections can be envisioned. The most apparent disconnection is at the C-C single bond connecting the furan (B31954) ring and the phenyl ring (Disconnection A). This approach treats the furan and the substituted benzene (B151609) ring as two separate synthons that can be coupled together in a late-stage step. Common reactions for forming such aryl-heteroaryl bonds include palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.

A second approach involves disconnecting the bonds within the furan ring itself (Disconnection B). This strategy relies on building the furan ring from acyclic precursors that already contain the 4-butoxyphenyl moiety. This falls into the category of classical furan syntheses.

Functional group interconversions (FGI) can also be considered. For instance, the butoxy group on the phenyl ring could be introduced at various stages of the synthesis, for example, by etherification of a precursor containing a hydroxyl group.

| Disconnection Strategy | Key Bond Cleavage | Resulting Synthons/Precursors | Potential Synthetic Reactions |

| Disconnection A | Furan-Phenyl C-C bond | 2-Furyl synthon and 4-Butoxyphenyl synthon | Suzuki Coupling, Heck Coupling, Stille Coupling |

| Disconnection B | Furan ring C-O and C-C bonds | Acyclic 1,4-dicarbonyl compound with a 4-butoxyphenyl substituent | Paal-Knorr Synthesis |

| Disconnection B | Furan ring C-C and C-O bonds | α-haloketone and a β-dicarbonyl compound | Feist-Bénary Synthesis |

Based on the retrosynthetic analysis, several key precursors and building blocks can be identified:

For Disconnection A:

Furan Precursors: 2-Furanboronic acid, 2-bromofuran, or furan itself.

Phenyl Precursors: 1-bromo-4-butoxybenzene (B1267048), 4-butoxyphenylboronic acid, or 4-butoxyiodobenzene.

For Disconnection B:

Paal-Knorr Precursor: A 1,4-dicarbonyl compound such as 1-(4-butoxyphenyl)-butane-1,4-dione.

Feist-Bénary Precursors: An α-haloketone (e.g., chloroacetone) and a β-ketoester bearing the 4-butoxyphenyl group.

Intramolecular Cyclization Precursors: Appropriately substituted alkynes or allenes that can undergo cyclization to form the furan ring.

Classical Approaches to Substituted Furan Synthesis Applicable to this compound

Classical methods for furan synthesis are robust and have been widely used for the preparation of a variety of furan derivatives. These methods typically involve the cyclization of acyclic precursors.

The Paal-Knorr synthesis is a widely used method for the synthesis of furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under acidic conditions, which catalyze the cyclization and subsequent dehydration to form the furan ring. wikipedia.orgpharmaguideline.com

For the synthesis of this compound, the required precursor would be 1-(4-butoxyphenyl)butane-1,4-dione. This diketone, upon treatment with an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a Lewis acid, would undergo intramolecular cyclization. The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack by the enol form of the other carbonyl group to form a cyclic hemiacetal. Subsequent dehydration of this intermediate yields the furan ring. wikipedia.org

Reaction Scheme for Paal-Knorr Synthesis:

Application to this compound:

| R1 | R2 | Product |

| 4-Butoxyphenyl | H | This compound |

The Feist-Bénary synthesis is another classical method for constructing the furan ring, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. wikipedia.orgquimicaorganica.org

To synthesize a precursor for this compound using this method, one could react an α-halo ketone with a β-ketoester containing the 4-butoxyphenyl group. The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration lead to the formation of a substituted furan. wikipedia.org The regioselectivity of the reaction can sometimes be an issue, potentially leading to a mixture of furan isomers. dntb.gov.uaresearchgate.net

Intramolecular cyclization reactions of appropriately functionalized acyclic precursors provide another powerful route to substituted furans. organic-chemistry.org For example, the cyclization of γ-alkynyl ketones, which can be synthesized from the reaction of propargylic acetates with enoxysilanes, can yield trisubstituted furans. organic-chemistry.org

Another approach involves the gold- or other metal-catalyzed cyclization of allenyl ketones. pharmaguideline.com The synthesis of this compound via such a route would require the preparation of an allenyl ketone precursor bearing the 4-butoxyphenyl group.

Furthermore, intramolecular Wittig-type reactions have been developed for the synthesis of highly functionalized furans. organic-chemistry.org This methodology involves the reaction of Michael acceptors with tributylphosphine and acyl chlorides. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions for the Construction of this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov These methods provide powerful tools for linking furan and butoxyphenyl precursors to construct the target molecule, this compound.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the synthesis of biaryl compounds, including 2-arylfurans. nih.gov The reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com For the synthesis of this compound, this would involve reacting a furan-based organoboron compound with a 4-butoxyphenyl halide, or conversely, a 4-butoxyphenylboronic acid with a furan-based halide.

The development of highly active catalyst systems has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like heteroarylboronic acids, which are essential for synthesizing molecules like this compound. nih.gov Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) with specialized phosphine ligands have proven effective for coupling heteroarylboronic acids with aryl mesylates and tosylates, which are alternatives to aryl halides. nih.gov For instance, furan-3-boronic acid has been successfully coupled with aryl mesylates in high yields. nih.gov

Key components of a typical Suzuki-Miyaura reaction include a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent. mdpi.comnih.gov The choice of these components can significantly influence the reaction's efficiency and yield.

Table 1: Exemplary Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Compounds

| Palladium Source | Ligand | Base | Solvent | Substrates | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | L2 (a biarylphosphine) | K₃PO₄ | t-AmOH | Furan-3-boronic acid and 4-tert-butylphenylmethanesulfonate | 98% | nih.gov |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | Styrylboronic acid and benzoyl chlorides | 68-93% | mdpi.com |

| Pd₂(dba)₃ | Phosphite or phosphine oxide ligands | KF | Dioxane | Lithium triisopropyl 2-pyridylboronate and aryl bromides | 74-82% | nih.gov |

| Pd(OH)₂ | - | K₃PO₄ | Ethanol (B145695)/Water | Substituted phenylboronic acids and substituted bromobenzene | Good | nih.gov |

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods offer alternative pathways to form the aryl-furan bond in this compound.

Stille Coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. youtube.com For the target synthesis, one could couple 2-(tributylstannyl)furan with a 4-butoxyphenyl halide. Catalyst systems based on Pd(OAc)₂ with ligands like XPhos have been successfully used to couple heteroarylstannanes, including furyl derivatives, with aryl sulfonates. nih.gov A significant drawback of the Stille reaction is the toxicity of organotin compounds. organic-chemistry.orgyoutube.com

Sonogashira Coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to 2-arylfurans, it can be used to synthesize key intermediates. For example, alkynones produced via carbonylative Sonogashira coupling are valuable precursors for the synthesis of furan rings. nih.gov A synthetic strategy could involve coupling 4-butoxyphenyl halide with an appropriate alkyne, followed by cyclization to form the furan ring.

Negishi Coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. google.com The classical approach to forming an aryl-furan linkage via Negishi coupling would involve reacting an organometallic derivative of furan, such as a furyzinc halide, with a 4-butoxyphenyl halide. acs.org

Direct C-H arylation has emerged as a more atom-economical and environmentally attractive alternative to traditional cross-coupling reactions. acs.org This method avoids the need to pre-functionalize the furan ring into an organometallic reagent, instead activating a C-H bond directly for coupling with an aryl halide. acs.org

The direct coupling of furan derivatives with aryl halides provides an efficient route to arylfurans. acs.org Research has shown that palladium catalysts combined with specific polydentate phosphine ligands can promote the direct arylation of furans with high efficiency and selectivity. For example, the catalytic system combining [PdCl(η³-C₃H₅)]₂ and the tetraphosphine ligand Tedicyp has been used for the coupling of 2-n-butylfuran with 4-bromoacetophenone, yielding the 5-arylated product with high selectivity. acs.org This approach offers a streamlined process for preparing compounds like this compound, reducing synthetic steps and waste generation.

Table 2: Conditions for Direct Arylation of Furan Derivatives

| Furan Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| 2-n-Butylfuran | 4-Bromoacetophenone | [PdCl(η³-C₃H₅)]₂/Tedicyp | AcONa | DMAc | 150°C | High for 5-arylation | acs.org |

| 3-Furaldehyde | 4-Bromoanisole | [PdCl(η³-C₃H₅)]₂/Tedicyp | AcONa | DMAc | 150°C | 90% for 2-arylation | acs.org |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, this involves developing methods that use greener solvents, reusable catalysts, and energy-efficient processes.

A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. The use of water as a solvent in Suzuki-Miyaura reactions for biaryl synthesis has become increasingly popular. nih.gov Aqueous-medium syntheses offer significant environmental benefits, as water is non-toxic, non-flammable, and inexpensive.

Several studies have demonstrated highly efficient palladium-catalyzed, ligand-free Suzuki reactions in an aqueous phase for the synthesis of biaryls. documentsdelivered.com Similarly, novel nanocatalysts have been developed that show high efficiency for Suzuki-Miyaura couplings in water. nih.gov In some cases, using a mixture of ethanol and water has been shown to produce higher yields of biphenyl derivatives compared to traditional organic solvents like toluene. nih.gov

Solvent-free approaches represent another important green strategy. The Paal-Knorr synthesis of arylfurans has been successfully performed using phosphoric acid as both a recyclable catalyst and the reaction medium, eliminating the need for organic solvents. researchgate.net While this specific reaction is not a cross-coupling, it highlights the potential for developing solvent-free cross-coupling methodologies for the synthesis of this compound.

Developing catalysts that can be easily recovered and reused is crucial for creating sustainable and cost-effective synthetic processes. nih.gov Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are of great interest as they can often be removed by simple filtration. mdpi.com

Recent advancements in catalysis for Suzuki-Miyaura reactions include:

Nanocatalysts : A Lanthanum Phosphate-supported Palladium (LaPO₄·Pd) nanocatalyst has been shown to be efficient for biaryl synthesis in water and can be recycled and reused for at least five consecutive runs without a significant loss in catalytic efficiency. nih.gov

Graphene-Supported Catalysts : Palladium nanoparticles supported on COOH-modified graphene have been developed as a heterogeneous system for Suzuki-Miyaura couplings. These catalysts demonstrate good reusability, with a minimal decrease in activity after five catalytic cycles. mdpi.com

Polymer-Anchored Catalysts : Palladium complexes anchored to a polystyrene support have been synthesized and used as a recyclable catalyst for Suzuki-Miyaura reactions, demonstrating high activity under mild conditions. researchgate.net

Magnetically Recyclable Catalysts : Catalysts based on Fe₃O₄@Pd nanoparticles can be easily recovered from the reaction mixture using a magnet and have been shown to be reusable for multiple cycles. mdpi.com

β-Cyclodextrin-Supported Catalysts : A water-soluble palladium complex supported on a modified β-cyclodextrin can be recovered and reused without losing its catalytic activity in Suzuki-Miyaura reactions performed in water. mdpi.com

These innovations in catalyst design are paving the way for more economically viable and environmentally friendly production of this compound and other valuable biaryl compounds.

Table 3: Reusable Catalysts for Suzuki-Miyaura Cross-Coupling

| Catalyst Type | Description | Reaction Medium | Reusability | Reference |

|---|---|---|---|---|

| Nanocatalyst | LaPO₄·Pd | Aqueous | 5 consecutive runs | nih.gov |

| Graphene-supported | Pd nanoparticles on COOH-modified graphene | Organic | 5 consecutive cycles with <8% activity loss | mdpi.com |

| Polymer-anchored | Polystyrene anchored Pd(II) complex | Organic | Good recoverability | researchgate.net |

| Magnetically recyclable | Fe₃O₄@Pd nanoparticles | Organic | Recovered by magnet, reusable | mdpi.com |

| Supramolecular | β-cyclodextrin-supported Pd complex | Aqueous | Recoverable and reusable | mdpi.com |

Atom Economy and Process Efficiency in Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are incorporated into the final product, with no byproducts.

Modern cross-coupling reactions, while powerful, often have lower atom economy due to the generation of stoichiometric inorganic salts as byproducts. For instance, in a Suzuki-Miyaura coupling to form this compound, furan-2-boronic acid would be coupled with 1-bromo-4-butoxybenzene. While highly effective, this reaction generates boronic acid and halide salts as waste.

Table 1: Illustrative Atom Economy for a Hypothetical Paal-Knorr Synthesis of this compound

| Reactant 1 (1-(4-butoxyphenyl)butane-1,4-dione) | Reactant 2 (Acid Catalyst) | Product (this compound) | Byproduct (Water) | Atom Economy (%) |

| C₁₄H₁₈O₃ (FW: 234.29) | H₂SO₄ (catalytic) | C₁₄H₁₆O₂ (FW: 216.28) | 2 x H₂O (FW: 36.04) | 85.6% |

Note: This is an illustrative example as the direct Paal-Knorr synthesis of this compound is not explicitly detailed in the searched literature. The calculation assumes the successful synthesis of the diketone precursor.

Process Optimization and Scalability Studies for the Synthesis of this compound

The successful laboratory-scale synthesis of a compound is the first step; however, for practical applications, the process must be optimized for scalability, ensuring that the reaction can be performed safely and efficiently on a larger scale.

The optimization of reaction parameters is crucial for maximizing yield, minimizing reaction time, and reducing energy consumption. For palladium-catalyzed cross-coupling reactions, which are a likely route to this compound, several parameters are key.

Temperature: The reaction temperature significantly influences the rate of reaction. For Suzuki-Miyaura couplings, temperatures typically range from ambient to reflux conditions, depending on the reactivity of the substrates and the catalyst system.

Pressure: For reactions involving gaseous reagents or volatile solvents, pressure can be a critical parameter. However, for many solution-phase syntheses of 2-arylfurans, the reaction is conducted at atmospheric pressure.

Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the selectivity. Higher concentrations can lead to faster reactions but may also increase the likelihood of side reactions or solubility issues.

Time: The reaction time is optimized to ensure the reaction proceeds to completion without the degradation of the product or starting materials.

Table 2: Representative Optimization of Suzuki-Miyaura Coupling Parameters for 2-Arylfuran Synthesis

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 88 |

| 3 | PdCl₂(dppf) (1.5) | - | Cs₂CO₃ | THF/H₂O | 65 | 10 | 82 |

This table presents illustrative data based on typical conditions for Suzuki-Miyaura reactions for the synthesis of 2-arylfurans, as specific data for this compound was not found.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. acs.orgresearchgate.net For the synthesis of this compound, a continuous flow setup could be designed to pump solutions of the reactants through a heated reactor containing a packed bed of a heterogeneous catalyst.

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. acs.org Furthermore, the enhanced heat and mass transfer in flow reactors can enable the use of more reactive or unstable intermediates, and the enclosed nature of the system improves safety, especially when dealing with hazardous reagents. The scalability of a flow process is often more straightforward than for a batch process, as production can be increased by running the system for longer periods or by "scaling out" through the use of multiple reactors in parallel. acs.org

Several strategies can be employed to enhance the yield of this compound and minimize the formation of unwanted byproducts.

In the context of palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is critical. The use of highly active palladium catalysts, often in combination with sterically bulky and electron-rich phosphine ligands, can promote the desired coupling reaction and suppress side reactions such as homocoupling of the starting materials. The choice of base is also crucial, as it can influence the rate of transmetalation and the stability of the catalyst.

For byproduct minimization, careful control of the reaction stoichiometry is important. Using a slight excess of one of the coupling partners can help to ensure the complete consumption of the other, more valuable, reactant. Additionally, purification methods such as chromatography or crystallization are employed to remove any remaining impurities and byproducts from the final product. In some cases, the use of scavengers or trapping agents can be effective in removing specific byproducts from the reaction mixture.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Butoxyphenyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(4-Butoxyphenyl)furan in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the carbon-hydrogen framework and its connectivity can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-donating butoxy group and the furan (B31954) ring significantly influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The predicted chemical shifts reflect the electronic environment of each carbon, with the oxygen-linked carbons of the furan and phenyl rings appearing significantly downfield.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR Data | ||||

|---|---|---|---|---|

| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (Furan) | ~7.40 | dd | J ≈ 1.8, 0.8 Hz | 1H |

| H-2', H-6' (Phenyl) | ~7.60 | d | J ≈ 8.8 Hz | 2H |

| H-3', H-5' (Phenyl) | ~6.95 | d | J ≈ 8.8 Hz | 2H |

| H-3 (Furan) | ~6.65 | dd | J ≈ 3.4, 0.8 Hz | 1H |

| H-4 (Furan) | ~6.45 | dd | J ≈ 3.4, 1.8 Hz | 1H |

| -OCH₂- | ~4.00 | t | J ≈ 6.5 Hz | 2H |

| -CH₂-CH₂-CH₂-CH₃ | ~1.80 | m (quintet) | J ≈ 7.0 Hz | 2H |

| -CH₂-CH₂-CH₃ | ~1.50 | m (sextet) | J ≈ 7.5 Hz | 2H |

| -CH₃ | ~0.98 | t | J ≈ 7.4 Hz | 3H |

| ¹³C NMR Data | ||||

| Atom Position | Predicted δ (ppm) | |||

| C-4' (Phenyl) | ~159.5 | |||

| C-2 (Furan) | ~154.0 | |||

| C-5 (Furan) | ~142.0 | |||

| C-2', C-6' (Phenyl) | ~125.5 | |||

| C-1' (Phenyl) | ~124.0 | |||

| C-3', C-5' (Phenyl) | ~114.8 | |||

| C-4 (Furan) | ~111.9 | |||

| C-3 (Furan) | ~105.0 | |||

| -OCH₂- | ~67.9 | |||

| -CH₂-CH₂-CH₂-CH₃ | ~31.3 | |||

| -CH₂-CH₂-CH₃ | ~19.3 | |||

| -CH₃ | ~13.9 |

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, a key NOESY correlation would be expected between the furan H-3 proton and the phenyl H-2'/H-6' protons, confirming their spatial proximity and helping to define the preferred conformation of the molecule in solution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between adjacent protons in the butoxy chain (-OCH₂-CH₂-CH₂-CH₃) and the coupled system of the furan ring protons (H-3, H-4, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Expected Key 2D NMR Correlations for Structural Confirmation

| Key 2D NMR Correlations | ||

|---|---|---|

| Experiment | Correlating Protons | Correlating Atoms (Protons or Carbons) |

| COSY | H-3 (Furan) | H-4 (Furan) |

| COSY | H-4 (Furan) | H-3, H-5 (Furan) |

| COSY | -OCH₂- | -CH₂- (next in chain) |

| HSQC | All Protons | Their directly bonded Carbons |

| HMBC | H-3 (Furan) | C-2, C-4, C-5 (Furan); C-1', C-2' (Phenyl) |

| HMBC | H-2', H-6' (Phenyl) | C-4' (Phenyl); C-2 (Furan) |

| HMBC | -OCH₂- (Butoxy) | C-4' (Phenyl) |

While solution-state NMR characterizes the molecule in a dissolved state, solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can provide information about the compound in its solid form. This technique is sensitive to the local environment of the carbon atoms, making it useful for studying polymorphism (the existence of different crystalline forms). Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in crystal packing. Furthermore, ssNMR can distinguish between crystalline and amorphous material, with crystalline samples showing sharp resonances and amorphous samples displaying broad, less-defined peaks.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight and can help elucidate the structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition and confirm the molecular formula. For this compound, the molecular formula is C₁₄H₁₆O₂. HRMS can distinguish this formula from other isobaric possibilities with high confidence.

**Predicted HRMS Data for this compound (C₁₄H₁₆O₂) **

| High-Resolution Mass Spectrometry Data | |

|---|---|

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (Molecular Ion) | 216.11503 |

| [M+H]⁺ (Protonated) | 217.12284 |

| [M+Na]⁺ (Sodiated) | 239.10478 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, a GC-MS analysis would serve two primary purposes:

Purity Assessment: The gas chromatogram would show a primary peak corresponding to the target compound. The presence of any other peaks would indicate impurities, which could be starting materials, by-products, or degradation products.

Fragmentation Analysis: The mass spectrum obtained from the main GC peak provides a fragmentation pattern, which acts as a molecular fingerprint. Under typical Electron Ionization (EI) conditions, the molecule would fragment in a predictable manner. The analysis of these fragments helps to confirm the structure.

Expected Major Fragments in the EI-MS of this compound

| Predicted Mass Spectrometry Fragmentation | |

|---|---|

| m/z | Predicted Fragment Identity |

| 216 | [C₁₄H₁₆O₂]⁺, Molecular Ion (M⁺) |

| 160 | [M - C₄H₈]⁺, Loss of butene via McLafferty rearrangement |

| 159 | [M - C₄H₉]⁺, Loss of butyl radical |

| 131 | [C₉H₇O]⁺, Furan-phenyl fragment after ether cleavage |

| 102 | [C₇H₆O]⁺, Phenyl-O fragment |

| 57 | [C₄H₉]⁺, Butyl cation |

By combining these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved, confirming its identity, structure, and purity with a high degree of scientific certainty.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the identification and quantification of non-volatile and thermally labile impurities that may be present in samples of this compound. Such impurities can originate from various stages, including synthesis, degradation, or storage. The technique's high sensitivity and selectivity are achieved by coupling the separation power of liquid chromatography (LC) with the mass-analyzing capabilities of mass spectrometry (MS).

In a typical LC-MS analysis of a this compound sample, a reversed-phase LC method is commonly employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. nih.gov This setup effectively separates the main compound from impurities with different polarities.

Following chromatographic separation, the column eluent is directed into the mass spectrometer's ion source. For a molecule like this compound, atmospheric pressure ionization (API) techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are most suitable. ESI, in positive ion mode, would typically generate the protonated molecule [M+H]⁺. The high-resolution mass analysis capability of modern instruments, like Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of the elemental composition of both the parent compound and any detected impurities from their exact mass-to-charge ratios (m/z). qub.ac.uk

Potential non-volatile impurities that could be identified include unreacted starting materials (e.g., 4-butoxyphenol, furan boronic acid), reaction byproducts (e.g., homocoupling products), or degradation products formed through oxidation of the furan ring or ether linkage. By comparing the retention times and mass spectra of peaks in the sample chromatogram to those of known standards or by interpreting the fragmentation data, a comprehensive impurity profile can be established.

Table 1: Hypothetical LC-MS Data for Impurity Analysis in a this compound Sample

| Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Elemental Formula | Possible Identity | Confidence Level |

|---|---|---|---|---|

| 3.5 | 167.1066 | C₁₀H₁₅O₂ | 4-Butoxyphenol | High (with standard) |

| 5.8 | 217.1223 | C₁₄H₁₇O₂ | This compound (Parent) | High |

| 7.2 | 233.1172 | C₁₄H₁₇O₃ | Oxidized Impurity (e.g., hydroxylated furan ring) | Medium |

| 8.9 | 329.1798 | C₂₀H₂₅O₄ | Dimeric byproduct | Low |

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pattern Interpretation

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound and its impurities. This technique involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 217.1223), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint, revealing information about the molecule's constituent parts and how they are connected.

While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known fragmentation rules for ethers, aromatic systems, and furan derivatives. nih.govlibretexts.org

The primary fragmentation events for the protonated molecule of this compound would likely involve the butoxy chain and the linkage between the two rings.

Key Predicted Fragmentation Pathways:

Loss of Butene: A characteristic fragmentation for butyl ethers is the neutral loss of butene (C₄H₈, 56.06 Da) via a McLafferty-type rearrangement, leading to a protonated 4-(furan-2-yl)phenol ion.

Cleavage of the Butyl Chain: Sequential losses of radicals from the butyl group (e.g., loss of •CH₃, •C₂H₅) can occur, though these are typically less favored in ESI-MS/MS compared to neutral losses.

Cleavage of the Ether Bond: Homolytic or heterolytic cleavage at the phenyl-oxygen or oxygen-butyl bond can generate distinct fragment ions. Cleavage of the O-butyl bond would result in the formation of a C₄H₉⁺ cation (m/z 57.07) and a neutral 4-(furan-2-yl)phenol radical, or vice-versa.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, often initiated by ring-opening. A characteristic loss for some furan-containing compounds is the neutral loss of carbon monoxide (CO, 27.99 Da). nih.gov

Table 2: Predicted Key MS/MS Fragments for Protonated this compound ([C₁₄H₁₆O₂]+H)⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 217.12 | 161.06 | 56.06 (C₄H₈) | [4-(Furan-2-yl)phenol+H]⁺ |

| 217.12 | 143.05 | 74.07 (C₄H₁₀O) | [Phenylfuran]+ ion radical |

| 217.12 | 133.06 | 84.06 (C₅H₄O) | [Butoxyphenyl]+ ion |

| 161.06 | 133.06 | 27.99 (CO) | Fragment from [4-(Furan-2-yl)phenol+H]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and gaining insight into the molecular structure of this compound.

Characteristic Absorption Bands of the Furan Heterocycle and Butoxyphenyl Moiety

The vibrational spectrum of this compound is a composite of the characteristic bands from its two main components: the furan ring and the butoxyphenyl group.

Furan Heterocycle: The furan ring has several characteristic vibrations. globalresearchonline.netnist.gov

=C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. For the furan ring, these are expected in the 3100-3150 cm⁻¹ region.

C=C Stretching: The stretching of the carbon-carbon double bonds within the furan ring gives rise to strong bands, typically in the 1590-1450 cm⁻¹ region.

Ring Breathing/Stretching (C-O-C): The asymmetric stretching of the C-O-C ether linkage within the furan ring is a characteristic feature, often found around 1250-1150 cm⁻¹. The symmetric stretch is typically seen near 1050-1010 cm⁻¹.

C-H Out-of-Plane Bending: These deformations are observed in the 1000-740 cm⁻¹ range and are diagnostic of the substitution pattern.

Butoxyphenyl Moiety:

Aromatic C-H Stretching: The C-H stretching bands of the benzene (B151609) ring appear in the 3100-3000 cm⁻¹ range.

Aliphatic C-H Stretching: The butoxy group will exhibit strong symmetric and asymmetric stretching vibrations for its CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring shows characteristic stretching vibrations in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.

Aryl Ether C-O Stretching: The asymmetric stretching of the Ar-O-C linkage produces a strong, characteristic band between 1270-1230 cm⁻¹. The symmetric stretch is less intense and appears at lower wavenumbers.

C-H Out-of-Plane Bending: For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-810 cm⁻¹ region.

Table 3: Expected Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Moiety | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3150-3100 | ν(=C-H) | Furan Ring | Medium | Medium |

| 3100-3000 | ν(=C-H) | Benzene Ring | Medium | Strong |

| 2960-2850 | ν(C-H) | Butoxy Chain (CH₂, CH₃) | Strong | Strong |

| ~1610 | ν(C=C) | Benzene Ring | Medium-Strong | Strong |

| ~1500 | ν(C=C) | Furan & Benzene Rings | Strong | Strong |

| ~1250 | ν_as(Ar-O-C) | Aryl Ether | Very Strong | Weak |

| ~1040 | ν_s(C-O-C) | Furan Ring Ether | Strong | Medium |

| ~830 | δ(C-H) oop | 1,4-Disubstituted Benzene | Strong | Weak |

ν = stretching; δ = bending; as = asymmetric; s = symmetric; oop = out-of-plane

Interpretation of Vibrational Spectra for Conformational and Bonding Information

The precise positions and shapes of the vibrational bands can provide deeper insights into the molecule's conformation. The dihedral angle between the furan and phenyl rings is a key conformational parameter. This angle influences the degree of π-conjugation between the two aromatic systems. Changes in conjugation affect the bond order of the inter-ring C-C bond and the C=C bonds within the rings, which in turn shifts their stretching frequencies. A more planar conformation would lead to greater conjugation, potentially lowering the frequency of the inter-ring C-C stretching mode and affecting the C=C ring modes.

Furthermore, the environment of the molecule (e.g., solid state vs. solution) can influence the spectra. In the solid state, intermolecular interactions like C-H···π stacking can restrict rotational freedom and may lead to band splitting or shifting compared to the spectrum in an inert solvent. By comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved, and the dominant molecular conformation can be inferred. globalresearchonline.net

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, if suitable single crystals were grown, this technique would provide invaluable structural data.

Information Obtainable from a Hypothetical Crystal Structure:

Molecular Conformation: The analysis would precisely determine the dihedral angle between the planes of the furan and phenyl rings. This is crucial for understanding the extent of electronic conjugation. It would also reveal the conformation of the flexible butoxy chain (e.g., all-trans vs. gauche conformations).

Bond Lengths and Angles: High-precision measurements of all bond lengths and angles would be obtained. For example, the length of the C-C bond connecting the two rings would provide direct evidence of the degree of π-conjugation.

Planarity: The planarity of the furan and phenyl rings could be definitively confirmed.

Molecular Packing and Intermolecular Interactions: The diffraction experiment reveals how individual molecules pack together to form the crystal lattice. nih.gov This analysis would identify and quantify any significant non-covalent interactions, such as π-π stacking between aromatic rings or C-H···O and C-H···π hydrogen bonds. These interactions are fundamental to understanding the material's physical properties, such as melting point and solubility.

Absolute Configuration: As this compound is achiral, this aspect is not applicable. However, for chiral derivatives, this technique could be used to determine the absolute stereochemistry.

In the absence of an experimental structure, computational modeling can predict the likely solid-state packing, but only an experimental single-crystal X-ray analysis can provide definitive proof of the three-dimensional structure.

Powder X-ray Diffraction for Polymorphism and Crystallinity Assessment

This section would typically present the powder X-ray diffraction (PXRD) pattern of this compound. The analysis would involve indexing the diffraction peaks to determine the crystal system, space group, and lattice parameters. This information is crucial for identifying the solid-state structure and assessing the crystallinity of the material. Furthermore, PXRD is a key technique for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their characterization is vital in materials science and pharmaceutical development. A data table summarizing the diffraction peaks (2θ values), d-spacing, and relative intensities would be included.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

This section would delve into the electronic absorption and emission properties of this compound, providing insights into its behavior upon interaction with light.

Determination of Absorption Maxima, Molar Extinction Coefficients, and Stokes Shift

The UV-Visible absorption spectrum of this compound in various solvents would be analyzed to identify the absorption maxima (λmax), which correspond to electronic transitions within the molecule. The molar extinction coefficient (ε) at these maxima, a measure of how strongly the compound absorbs light, would be calculated using the Beer-Lambert law. The fluorescence emission spectrum would also be recorded to determine the emission maximum (λem). The Stokes shift, the difference in energy between the absorption and emission maxima, provides information about the energy loss in the excited state before fluorescence emission. A data table summarizing these photophysical parameters in different solvents would be presented.

Emission Spectra Analysis and Quantum Yield Measurements

A detailed analysis of the fluorescence emission spectra would be provided, discussing the shape and position of the emission bands. The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, would be determined relative to a standard fluorophore. This parameter is a critical measure of the compound's emissive properties. An interactive data table would display the quantum yield values in different solvents.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

This subsection would focus on the temporal evolution of the excited state of this compound. Time-resolved fluorescence spectroscopy would be used to measure the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. The decay kinetics would be analyzed to understand the various de-excitation pathways, including radiative (fluorescence) and non-radiative processes. A data table summarizing the fluorescence lifetimes in different environments would be included.

Theoretical and Computational Chemistry Investigations of 2 4 Butoxyphenyl Furan

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including electronic and reactive characteristics. For a molecule like 2-(4-butoxyphenyl)furan, DFT calculations would provide significant insights into its behavior at the molecular level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

An analysis of the MEP surface for this compound would reveal the distribution of electron density across the molecule. It would be expected that the oxygen atoms in the furan (B31954) ring and the butoxy group would be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would likely be regions of lower electron density (positive potential). This analysis provides a visual representation of the molecule's reactivity landscape. researchgate.net

Table 2: Hypothetical Atomic Charges and Dipole Moment for this compound

| Parameter | Value |

|---|---|

| Selected Atomic Charges (e) | |

| O (Furan) | Value not available |

| O (Butoxy) | Value not available |

| C (Phenyl, various) | Value not available |

| Dipole Moment (Debye) | Value not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound. nih.gov

The butoxy group attached to the phenyl ring in this compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can be employed to explore the conformational landscape of this flexible side chain. By calculating the potential energy as a function of the dihedral angles of the butoxy group, it is possible to identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological system or a material matrix.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules to investigate how the conformation of this compound changes in different solvent environments (e.g., polar vs. nonpolar). These simulations would reveal the nature of solute-solvent interactions and their impact on the molecule's preferred shape.

Furthermore, MD simulations can be used to study the tendency of this compound molecules to self-aggregate in solution. By simulating a system containing multiple molecules, it is possible to observe whether they form clusters or other organized structures. This is particularly relevant for understanding properties such as solubility and the formation of liquid crystal phases or other condensed matter structures. The simulations would provide insights into the intermolecular forces driving any observed aggregation behavior. nih.gov

Ab Initio and Semi-Empirical Calculations for Spectroscopic Parameter Prediction

Computational methods are instrumental in predicting various spectroscopic parameters, offering insights that complement and guide experimental work. These predictions are founded on solving the Schrödinger equation, with different levels of theory providing a balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J), which are invaluable for assigning complex spectra and verifying structural assignments. The Gauge-Including Atomic Orbital (GIAO) approach is a widely used method for calculating magnetic shielding tensors, from which chemical shifts are derived. bohrium.com

Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP and specialized functionals such as Cramer's WP04, have proven effective in predicting NMR parameters. idc-online.comgithub.io The accuracy of these predictions is highly dependent on the choice of basis set, with Pople-style basis sets like 6-31G(d) or 6-311++G(2d,p) being common choices, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). github.ionih.gov

For a molecule like this compound, DFT calculations would first involve a geometry optimization to find the lowest energy conformation. nih.gov Subsequently, GIAO NMR calculations would be performed on this optimized structure. The resulting absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

While specific computational studies for this compound are not widely published, a hypothetical set of predicted ¹³C NMR chemical shifts based on typical DFT calculations is presented below.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using DFT (B3LYP/6-31G(d)) This data is illustrative and represents typical values obtained from computational predictions for similar structures.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Furan C2 | 158.5 |

| Furan C3 | 105.2 |

| Furan C4 | 111.8 |

| Furan C5 | 142.0 |

| Phenyl C1' | 124.5 |

| Phenyl C2'/C6' | 129.0 |

| Phenyl C3'/C5' | 115.3 |

| Phenyl C4' | 159.8 |

| Butoxy O-CH₂ | 68.1 |

| Butoxy CH₂ | 31.4 |

| Butoxy CH₂ | 19.3 |

Computational chemistry can simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. This process, performed on an optimized molecular geometry, yields the harmonic vibrational frequencies and their corresponding intensities (for IR) or scattering activities (for Raman). scifiniti.com DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for these calculations. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scifiniti.com The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Modes of this compound This data is illustrative and represents typical values obtained from computational predictions for similar structures.

| Predicted Scaled Frequency (cm⁻¹) | Mode Assignment |

|---|---|

| 3110 | Furan C-H stretch |

| 3050 | Phenyl C-H stretch |

| 2960 | Butoxy C-H stretch (asymmetric) |

| 2875 | Butoxy C-H stretch (symmetric) |

| 1610 | Phenyl C=C stretch |

| 1520 | Furan ring stretch |

| 1250 | Aryl-O-C stretch (asymmetric) |

UV-Vis Spectroscopy: The simulation of UV-Vis spectra involves calculating the electronic transition energies and oscillator strengths between the ground state and various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose in medium-to-large molecules. nsf.gov These calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. stackexchange.comresearchgate.net The choice of functional and the inclusion of solvent models are crucial for obtaining accurate results that can be compared with experimental solution-phase spectra. researchgate.net For this compound, a TD-DFT calculation would likely predict a strong π → π* transition associated with the conjugated furan-phenyl system.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound in a Polar Solvent This data is illustrative and represents typical values obtained from computational predictions for similar structures.

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Transition Assignment |

|---|

Computational Studies on Reaction Mechanisms Involving this compound

Theoretical chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

By calculating the energies of reactants, products, intermediates, and transition states, computational methods can elucidate the step-by-step pathway of a chemical reaction. rsc.org A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing a TS is a key goal of mechanistic studies. researchgate.net This is typically achieved using algorithms that search for a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products.

For this compound, a potential reaction of interest is electrophilic aromatic substitution on the electron-rich furan ring. Computational studies could model the attack of an electrophile (e.g., NO₂⁺) at the C5 position, which is activated by the aryl substituent at C2. The calculations would identify the transition state for the formation of the sigma complex (Wheland intermediate) and any subsequent transition states for proton loss to restore aromaticity.

Once the stationary points (reactants, intermediates, transition states, products) on the potential energy surface have been located, an energetic profile for the reaction can be constructed. researchgate.net This profile plots the relative energies of the different species along the reaction coordinate, providing a visual representation of the reaction's thermodynamics and kinetics. The activation energy (Ea) is the energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.

Using Transition State Theory (TST), the calculated activation energy can be used to predict the reaction rate constant (k). researchgate.netresearchgate.net More advanced computational protocols can also account for tunneling effects and provide pressure- and temperature-dependent rate constants. researchgate.netwhiterose.ac.uk For a hypothetical electrophilic substitution on this compound, the energetic profile would show the relative energies of the reactants, the transition state, the intermediate, and the final product, allowing for a prediction of the reaction's feasibility and rate.

Table 4: Hypothetical Energetic Profile for Electrophilic Nitration at the C5 Position of this compound This data is illustrative and represents typical values obtained from computational predictions for similar reactions.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.5 |

| Intermediate | +5.2 |

| Transition State 2 | +7.8 |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. digitaloceanspaces.com The goal is to develop a mathematical model that can predict the properties of new, unsynthesized compounds based solely on their chemical structure.

A QSPR study begins by assembling a dataset of molecules with known property values. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode steric, electronic, topological, or thermodynamic features of the molecule. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a model that links the descriptors to the property of interest. digitaloceanspaces.com

For derivatives of this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or biological activity. For example, a model could be built to predict the corrosion inhibition efficiency of various substituted this compound derivatives. digitaloceanspaces.com Descriptors might include the molecule's dipole moment, polarizability, surface area, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

A hypothetical QSPR model might take the form of a linear equation:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where the coefficients (c) are determined by the statistical fitting process. Such models are valuable for guiding the design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

Table 5: Hypothetical Molecular Descriptors Used in a QSPR Model for this compound Derivatives This data is illustrative and represents typical descriptors used in QSPR studies.

| Derivative | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Property (Arbitrary Units) |

|---|---|---|---|---|

| This compound | 4.8 | 2.1 | -5.8 | 75.2 |

| 5-Nitro-2-(4-butoxyphenyl)furan | 4.5 | 5.5 | -6.5 | 62.1 |

Development of Molecular Descriptors Relevant to Furan-Based Compounds

Molecular descriptors are numerical values that encode chemical information and are used to create quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For furan-based compounds, including this compound, a variety of descriptors are employed to capture the nuances of their chemical structure and predict their behavior in different chemical environments.

The selection of relevant descriptors is crucial for building accurate predictive models. For furan derivatives, these descriptors can be broadly categorized into constitutional, topological, and quantum-chemical descriptors.

Constitutional and Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and provide information about its size, shape, and connectivity. Examples include molecular weight, number of specific atom types, and various topological indices that quantify molecular branching and shape.

Quantum-Chemical Descriptors: These are calculated using computational quantum mechanics methods, such as Density Functional Theory (DFT), and provide detailed information about the electronic properties of the molecule. Key quantum-chemical descriptors relevant to furan-based compounds include:

EHOMO (Highest Occupied Molecular Orbital Energy): This descriptor is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This descriptor relates to the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity.

Dipole Moment (μ): This descriptor quantifies the polarity of a molecule, which influences its solubility and intermolecular interactions.

Ionization Potential (IP) and Electron Affinity (EA): These relate to the energy required to remove an electron and the energy released when an electron is added, respectively.

Global Hardness (η) and Softness (σ): These concepts from conceptual DFT describe the resistance to change in electron distribution.

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

In a study on furan derivatives as corrosion inhibitors, a range of these descriptors were calculated to build QSPR models. While the specific values for this compound are not explicitly detailed in the provided literature, a representative set of commonly calculated descriptors for a generic 2-arylfuran derivative is presented in the table below to illustrate their nature.

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. | |

| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecular skeleton. |

| Balaban Index (J) | A distance-based topological index that is less sensitive to molecular size. | |

| Quantum-Chemical | EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Energy Gap (ΔE) (eV) | The difference between ELUMO and EHOMO. | |

| Dipole Moment (μ) (Debye) | A measure of the net molecular polarity. | |

| Ionization Potential (IP) (eV) | The energy required to remove an electron from the molecule. | |

| Electron Affinity (EA) (eV) | The energy released when an electron is added to the molecule. | |

| Global Hardness (η) | A measure of the resistance to charge transfer. | |

| Global Softness (σ) | The reciprocal of global hardness, indicating higher reactivity. | |

| Electronegativity (χ) | The power of a molecule to attract electrons. | |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. |

This table is illustrative and represents the types of descriptors commonly developed for furan-based compounds.

Predictive Models for Advanced Material Properties and Reactivity

Predictive models, primarily QSAR and QSPR, are developed to establish a mathematical relationship between the molecular descriptors (independent variables) and a specific property or activity (dependent variable). These models are invaluable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

For furan-based compounds, predictive models have been developed for a range of applications, including corrosion inhibition, biological activity, and optoelectronic properties. rsc.org The development of these models typically involves the following steps:

Data Set Compilation: A set of furan derivatives with experimentally determined properties of interest is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Regression (SVR) are used to build the predictive model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A study on furan derivatives as corrosion inhibitors for mild steel demonstrated the utility of QSPR modeling. The researchers used various statistical methods to correlate calculated molecular descriptors with the experimentally measured inhibition efficiency. Their findings indicated that quantum-chemical descriptors were particularly important in predicting the corrosion inhibition performance.

While a specific predictive model for the advanced material properties of this compound is not available in the surveyed literature, a conceptual framework for such a model can be constructed based on existing research on analogous compounds. For instance, a hypothetical QSPR model for predicting a material property (e.g., photoluminescence quantum yield) could be represented by a linear equation:

Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)

Where 'c' represents the regression coefficients determined from the statistical analysis. A hypothetical data table illustrating the components of such a predictive model is presented below.

| Dependent Variable (Property) | Model Type | Key Molecular Descriptors | Model Performance Metrics |

| Corrosion Inhibition Efficiency (%) | QSPR (PCR) | EHOMO, ELUMO, Dipole Moment (μ), Global Hardness (η), Log P | R² = 0.976, R²adj = 0.904 |

| Antitubercular Activity (pIC₅₀) | 2D-QSAR | Constitutional, Functional, Atom Centered Fragments, Topological, and 2D autocorrelation descriptors. | R² in the range of 0.72 to 0.76 |

| Antileishmanial Activity (pIC₅₀) | 3D-QSAR | Molecular Interaction Fields (MIFs) | Superior to 2D-QSAR models |

This table is a conceptual representation based on published models for various furan derivatives and illustrates the structure of predictive models. mdpi.comaimspress.com

These predictive models, once validated, can be powerful tools for the rational design of new 2-aryl-furan derivatives with tailored properties for applications in advanced materials, such as organic electronics or as specialized chemical agents.

Chemical Reactivity and Derivatization Studies of 2 4 Butoxyphenyl Furan

Electrophilic Aromatic Substitution on the Furan (B31954) Ring and Butoxyphenyl Moiety

Electrophilic aromatic substitution (EAS) is a hallmark reaction for both furan and benzene (B151609) derivatives. The furan ring, being a π-excessive heterocycle, is significantly more reactive towards electrophiles than benzene, with reaction rates estimated to be orders of magnitude higher. chemicalbook.comucalgary.ca This heightened reactivity is due to the participation of an oxygen lone pair in the aromatic system, which increases the electron density of the ring. pearson.com Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance. chemicalbook.compearson.comonlineorganicchemistrytutor.comquora.com

In 2-(4-Butoxyphenyl)furan, the C2 position of the furan ring is already substituted. Consequently, electrophilic attack on the furan moiety is strongly directed to the C5 position. The butoxyphenyl ring contains a powerful ortho-, para-directing butoxy group. libretexts.org This means that electrophilic substitution on this ring will be directed to the positions ortho to the butoxy group (C3' and C5'). A competition between substitution on the highly activated furan ring and the activated phenyl ring can be expected, often controllable by tuning reaction conditions.

Regioselectivity and Kinetics of Halogenation, Nitration, and Sulfonation

The high reactivity of the furan ring necessitates the use of mild reagents for these transformations to avoid polymerization or degradation. youtube.comiust.ac.ir

Halogenation : The halogenation of furans is typically rapid and can lead to polyhalogenation if not carefully controlled. quimicaorganica.org For this compound, treatment with mild halogenating agents at low temperatures is expected to yield the 5-halo-2-(4-butoxyphenyl)furan derivative as the major product. Substitution on the butoxyphenyl ring would require different conditions, likely leading to a mixture of 3'-halo and 3',5'-dihalo derivatives.

Nitration : Furan is highly sensitive to strong acidic conditions, and conventional nitrating mixtures (concentrated HNO₃/H₂SO₄) cause decomposition. iust.ac.irmasterorganicchemistry.com A milder nitrating agent, such as acetyl nitrate (CH₃COONO₂) prepared in situ, is typically employed for the nitration of sensitive substrates. youtube.com This reagent would selectively nitrate the furan ring at the C5 position. Nitration of the butoxyphenyl ring would require conditions that still avoid furan degradation and would occur at the C3' position.

Sulfonation : Similar to nitration, furan decomposes in the presence of concentrated sulfuric acid. iust.ac.ir A more suitable reagent for sulfonation is a complex of sulfur trioxide with a mild base, such as pyridine (Py·SO₃). youtube.com This reagent would introduce a sulfonic acid group at the C5 position of the furan ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Primary Site of Substitution (Furan Ring) | Primary Site(s) of Substitution (Butoxyphenyl Ring) | Expected Major Product |

| Halogenation | Br₂ in Dioxane, 0 °C | C5 | — | 5-Bromo-2-(4-butoxyphenyl)furan |

| Nitration | CH₃COONO₂ in Ac₂O | C5 | — | 5-Nitro-2-(4-butoxyphenyl)furan |

| Sulfonation | Py·SO₃ in Pyridine | C5 | — | This compound-5-sulfonic acid |

| Halogenation | FeBr₃, Br₂ (excess) | C5 | C3', C5' | Polyhalogenated products |

| Nitration | Dilute HNO₃ | — | C3' | 2-(3-Nitro-4-butoxyphenyl)furan |

Friedel-Crafts Acylation and Alkylation Reactions on Aromatic Centers

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. However, the high reactivity of furan presents challenges, such as polymerization and polyalkylation. stackexchange.comyoutube.com

Friedel-Crafts Acylation : This reaction is generally more controllable than alkylation. Due to the furan ring's sensitivity, strong Lewis acids like AlCl₃ are often avoided in favor of milder catalysts such as BF₃·OEt₂ or heterogeneous acid catalysts. stackexchange.comresearchgate.netuni.edu Acylation of this compound is expected to occur regioselectively at the C5 position of the furan ring to yield a 5-acyl derivative. Acylation can also be directed to the butoxyphenyl ring, affording the 3'-acyl product.

Friedel-Crafts Alkylation : This reaction is often less synthetically useful for highly activated systems like furan due to issues with polysubstitution and the potential for carbocation rearrangements. youtube.comyoutube.com If performed under very mild conditions with a suitable alkylating agent, alkylation would be expected at the C5 position of the furan ring.

Nucleophilic Reactions and Organometallic Transformations of this compound

While the electron-rich nature of the furan and butoxyphenyl rings makes them generally unreactive towards nucleophiles, organometallic chemistry provides powerful methods for their functionalization through pathways that are mechanistically distinct from classical nucleophilic aromatic substitution.

Directed Ortho-Metallation and Subsequent Functionalizations

Directed ortho-metallation (DoM) is a potent strategy for the regioselective deprotonation of aromatic rings bearing a directing metalation group (DMG). organic-chemistry.orgunblog.fr The process involves a strong base, typically an organolithium reagent, which is directed to a specific proton by a heteroatom-containing functional group. baranlab.orgresearchgate.net

In this compound, two potential sites for DoM exist:

Butoxyphenyl Ring : The butoxy group is a moderate DMG. The oxygen atom can coordinate the lithium base (e.g., n-BuLi or sec-BuLi), directing deprotonation to the adjacent ortho positions (C3' and C5'). semanticscholar.orgharvard.edu

Furan Ring : The endocyclic furan oxygen can also direct lithiation. For 2-substituted furans, deprotonation occurs preferentially at the C5 position. uwindsor.ca

A competition between these two sites is expected. The kinetic and thermodynamic acidity of the respective protons, along with reaction conditions (base, solvent, temperature), will determine the outcome. uwindsor.ca The resulting organolithium species is a powerful nucleophile that can be trapped with a wide array of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides, silyl chlorides) to install various functional groups. semanticscholar.orgresearchgate.net

Table 2: Potential Functionalizations via Directed Ortho-Metallation

| Lithiation Site | Base/Conditions | Electrophile (E⁺) | Functional Group Introduced | Product Structure |

| Furan C5 | n-BuLi, THF, -78 °C | CO₂ then H⁺ | -COOH | This compound-5-carboxylic acid |

| Furan C5 | n-BuLi, THF, -78 °C | DMF | -CHO | This compound-5-carbaldehyde |

| Phenyl C3' | sec-BuLi/TMEDA, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ | 2-(3-Trimethylsilyl-4-butoxyphenyl)furan |

| Phenyl C3' | sec-BuLi/TMEDA, -78 °C | I₂ | -I | 2-(3-Iodo-4-butoxyphenyl)furan |

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aryl- and heteroaryl-containing molecules. acs.orgresearchgate.net To utilize these methods, this compound must first be converted into a suitable coupling partner, typically an organohalide or an organometallic reagent.

This can be achieved by:

Halogenation : Selective halogenation at the furan C5 position or the phenyl C3' position provides the aryl halide component.

Metallation : DoM followed by quenching with an appropriate reagent can generate organometallic partners. For instance, reaction with zinc chloride (ZnCl₂) or trialkyl borates followed by hydrolysis can yield organozinc or boronic acid derivatives, respectively.

Once prepared, these derivatives can participate in a variety of palladium-catalyzed reactions:

Suzuki Coupling : Reaction of a halo-derivative with a boronic acid (or vice-versa) to form a new C-C bond. thieme-connect.com

Heck Coupling : Reaction of a halo-derivative with an alkene to form a substituted alkene. nih.gov

Sonogashira Coupling : Reaction of a halo-derivative with a terminal alkyne.

Buchwald-Hartwig Amination : Reaction of a halo-derivative with an amine to form a new C-N bond.

Direct C-H Arylation : In some cases, direct coupling between an aryl halide and an unfunctionalized C-H bond of the furan ring (at C5) can be achieved, bypassing the need for pre-functionalization. mdpi.com

Oxidation and Reduction Reactions of the this compound Scaffold

The furan ring is susceptible to both oxidative and reductive transformations, which can be used to modify the heterocyclic core.

Oxidation : Furan derivatives are sensitive to oxidizing agents. researchgate.net Depending on the reagent and conditions, various outcomes are possible. Treatment with reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to oxidative ring-opening, yielding unsaturated 1,4-dicarbonyl compounds. Catalytic oxidation under an oxygen atmosphere, for example using Mn(III)/Co(II) systems, can also effect ring-opening transformations. rsc.org The butoxyphenyl ring is generally more resistant to oxidation than the furan ring, but strong oxidizing conditions can affect the butoxy group or the aromatic ring itself. researchgate.net

Reduction : The most common reduction of the furan ring is catalytic hydrogenation. libretexts.org Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂, Adams' catalyst), or Raney nickel (Raney Ni) under a hydrogen atmosphere, the furan ring can be selectively reduced to the corresponding tetrahydrofuran derivative. illinois.edulibretexts.org This transformation is typically achieved under conditions mild enough to leave the butoxyphenyl aromatic ring intact. More forceful conditions could lead to the reduction of the benzene ring as well. Selective hydrodeoxygenation of the furan ring to form an alkyl chain is also possible using specific catalysts. rsc.org

Table 3: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Moiety Affected | Expected Product |

| Oxidation | m-CPBA | Furan Ring | Ring-opened 1,4-dicarbonyl species |

| Reduction | H₂, Pd/C, EtOH | Furan Ring | 2-(4-Butoxyphenyl)tetrahydrofuran |

| Reduction | H₂, Rh/C, high pressure | Both Rings | 2-(4-Butoxycyclohexyl)tetrahydrofuran |

Polymerization and Oligomerization Potential of this compound

Development of Oligomeric Scaffolds for Advanced Materials

The synthesis of well-defined oligomeric structures derived from this compound is a critical area of research for the development of advanced materials with tailored electronic and optical properties. The introduction of the 4-butoxyphenyl substituent at the 2-position of the furan ring significantly influences the monomer's reactivity and the properties of the resulting oligomers. The electron-donating nature of the butoxy group is anticipated to lower the oxidation potential of the furan ring, making it more susceptible to polymerization compared to unsubstituted furan. This section explores the principal strategies for the development of oligomeric scaffolds from this compound, primarily focusing on oxidative polymerization and palladium-catalyzed cross-coupling reactions.

Oxidative polymerization is a direct method for coupling aromatic monomers to form oligomeric and polymeric chains. This can be achieved through either chemical or electrochemical means.